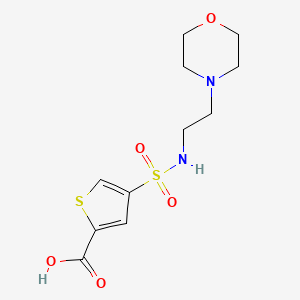![molecular formula C12H17NO6S B7576775 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)
2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid, also known as MPPA, is a sulfonamide-based compound that has been studied for its potential therapeutic applications. MPPA has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2, 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid may reduce inflammation and associated symptoms.
Biochemical and Physiological Effects:
Studies have shown that 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells. 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has also been shown to have anti-microbial properties, inhibiting the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid is its relatively simple synthesis method, which allows for large-scale production. However, 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid's mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic effects. Additionally, 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has not been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully established.
Direcciones Futuras
There are several potential future directions for research on 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid. Another potential direction is the exploration of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid's anti-cancer properties, particularly in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the safety and efficacy of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid in humans, which could pave the way for its use as a therapeutic agent in the future.
Métodos De Síntesis
The synthesis of 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid involves the reaction of 3-methyl-4-(propan-2-yloxy)aniline with chlorosulfonic acid, followed by the addition of sodium hydroxide and ethyl chloroacetate. The resulting product is then purified through recrystallization to obtain 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid in high purity.
Aplicaciones Científicas De Investigación
2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has been extensively studied for its potential therapeutic applications. In particular, 2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-[(3-methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-8(2)19-11-5-4-10(6-9(11)3)20(16,17)13-18-7-12(14)15/h4-6,8,13H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCTZFVJBKDZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NOCC(=O)O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)

![2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7576706.png)
![2-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-ethylamino]acetic acid](/img/structure/B7576714.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576722.png)
![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)
![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)

![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)

![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)
![2-Methyl-5-[(3-pyridin-3-ylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B7576791.png)
![3-bromo-N-[3-(sulfamoylamino)phenyl]thiophene-2-sulfonamide](/img/structure/B7576798.png)